molecular formula C15H21NO5 B14669683 6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane CAS No. 50823-52-4

6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane

Cat. No.: B14669683
CAS No.: 50823-52-4
M. Wt: 295.33 g/mol
InChI Key: PWFIXEFPEFAERD-UHFFFAOYSA-N
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Description

6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane is a complex organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is known for its unique structure, which includes a benzocycloheptane ring substituted with various functional groups such as carbomethoxyamino, dimethoxy, and hydroxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-hydroxy-2,3-dimethoxybenzaldehyde with methyl chloroformate to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbomethoxyamino group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbomethoxyamino group would produce an amine.

Scientific Research Applications

6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study for its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Carbomethoxyamino-2,3-dimethoxy-4-hydroxybenzocycloheptane is unique due to its specific combination of functional groups and the benzocycloheptane ring structure

Properties

CAS No.

50823-52-4

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

methyl N-(4-hydroxy-2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)carbamate

InChI

InChI=1S/C15H21NO5/c1-19-12-7-9-5-4-6-10(16-15(18)21-3)8-11(9)13(17)14(12)20-2/h7,10,17H,4-6,8H2,1-3H3,(H,16,18)

InChI Key

PWFIXEFPEFAERD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CC(CCCC2=C1)NC(=O)OC)O)OC

Origin of Product

United States

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